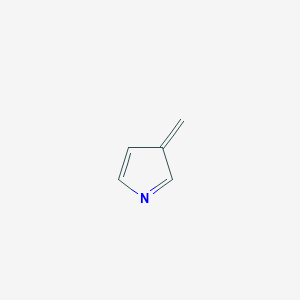

3-Methylidene-3H-pyrrole

CAS No.: 55968-26-8

Cat. No.: VC19601233

Molecular Formula: C5H5N

Molecular Weight: 79.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55968-26-8 |

|---|---|

| Molecular Formula | C5H5N |

| Molecular Weight | 79.10 g/mol |

| IUPAC Name | 3-methylidenepyrrole |

| Standard InChI | InChI=1S/C5H5N/c1-5-2-3-6-4-5/h2-4H,1H2 |

| Standard InChI Key | ZCIHETYSZWUSQG-UHFFFAOYSA-N |

| Canonical SMILES | C=C1C=CN=C1 |

Introduction

Structural and Electronic Characteristics

The 3-methylidene-3H-pyrrole framework consists of a five-membered ring containing one nitrogen atom and an exocyclic double bond at the 3-position (Figure 1). Unlike 1H-pyrroles, where aromaticity is maintained through conjugation, the 3H-tautomer exhibits reduced aromaticity due to the localization of the double bond outside the ring . This structural feature significantly impacts its electronic properties, as evidenced by ultraviolet-visible (UV-Vis) spectroscopy. The absorption band at 350 nm, attributed to an n→π* transition of the carbonyl group in related tropolone derivatives, suggests analogous electronic delocalization effects in 3-methylidene-3H-pyrroles .

Table 1: Key Spectral Features of 3-Methylidene-3H-Pyrrole Derivatives

| Property | Observation | Reference |

|---|---|---|

| UV-Vis Absorption | n→π* transition at ~350 nm | |

| Fluorescence | Hypsochromic shift in polar solvents | |

| Polarization (P) | +0.2 (average) |

The hypsochromic (blue) shift observed in fluorescence spectra under polar solvent conditions further underscores the sensitivity of the methylidene group to environmental effects .

Synthetic Methodologies

Multicomponent Organocatalyzed Synthesis

A groundbreaking one-pot synthesis of 3H-pyrroles was reported by Org. Lett. (2013), utilizing ketones, thiols, and malononitrile in aqueous media . This method exploits the dual reactivity of the cyanide (CN) moiety, enabling the construction of the pyrrole ring without pre-existing amine groups. The reaction proceeds via a Knoevenagel condensation followed by cyclization, yielding 3H-pyrroles with diverse substituents (e.g., aryl, alkyl). Key advantages include eco-friendly conditions (water as solvent) and high atom economy .

Table 2: Representative Yields from Multicomponent Synthesis

Ketoxime-Acetylene Coupling

An alternative route involves the reaction of ketoximes with acetylene under basic conditions (KOH/DMSO). This method, detailed in Targets in Heterocyclic Systems (2018), generates 3H-pyrroles via intermediate O-vinylhydroxypyrrolines . For example, treatment of 2,5-dimethylphenyl ketoxime with acetylene yields 3-methylidene-3H-pyrrole derivatives, albeit with moderate yields (40–60%) due to competing hydration and side reactions .

Physical Properties and Stability

The exocyclic double bond in 3-methylidene-3H-pyrrole renders it prone to dimerization and hydration. Thermodynamic data for closely related compounds, such as 3-methyl-1H-pyrrole, provide indirect insights:

Reactivity and Functionalization

The methylidene group’s reactivity dominates the compound’s chemical behavior:

-

Cycloadditions: The exocyclic double bond participates in [4+2] Diels-Alder reactions, enabling access to polycyclic architectures .

-

Electrophilic Substitution: Despite reduced aromaticity, electrophilic attack occurs at the 2- and 5-positions of the pyrrole ring, akin to traditional 1H-pyrroles .

-

Oxidation: Susceptibility to oxidation limits applications in aerobic environments, necessitating inert-atmosphere handling .

Challenges and Future Directions

Synthesis Limitations

-

Starting Material Accessibility: Many routes require 1,4-diketones or specialized ketoximes, which are synthetically challenging to prepare .

-

Side Reactions: Competing pathways (e.g., pyrroline formation) reduce yields and complicate purification .

Stabilization Strategies

Recent advances focus on kinetic stabilization via:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume